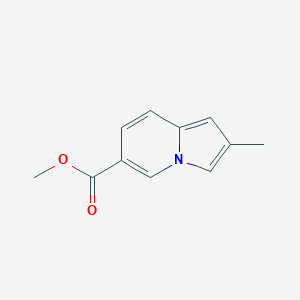

Methyl 2-methylindolizine-6-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

methyl 2-methylindolizine-6-carboxylate |

InChI |

InChI=1S/C11H11NO2/c1-8-5-10-4-3-9(11(13)14-2)7-12(10)6-8/h3-7H,1-2H3 |

InChI Key |

ALVHSPGWSHXTML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN2C=C(C=CC2=C1)C(=O)OC |

Origin of Product |

United States |

Advanced Reaction Mechanisms and Pathways for Methyl 2 Methylindolizine 6 Carboxylate

Mechanistic Investigations of Cycloaddition Reactions

Cycloaddition reactions represent a powerful and widely employed strategy for the construction of the indolizine (B1195054) nucleus. Among these, the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with appropriate dipolarophiles is a cornerstone for the synthesis of a variety of indolizine derivatives. chim.itmdpi.com

Ylide Formation: A pyridinium salt is deprotonated by a base to form a pyridinium ylide. The stability of this ylide is often enhanced by the presence of electron-withdrawing groups.

[3+2] Cycloaddition: The pyridinium ylide reacts with a dipolarophile (e.g., an alkyne) in a concerted or stepwise fashion to form a five-membered ring fused to the pyridine (B92270) ring.

Aromatization: The initial cycloadduct undergoes oxidation, often spontaneously in the presence of air, to yield the aromatic indolizine product.

Computational studies, such as those employing Density Functional Theory (DFT), have provided deeper insights into the nature of this cycloaddition. These studies help in understanding the concerted versus stepwise nature of the reaction, the influence of substituents on the reactivity and regioselectivity, and the transition state geometries. researchgate.net For instance, in photoinduced [3+2] cycloadditions, it has been shown that an energy transfer process can lead to a triplet-state diradical of the pyridinium ylide, which then promotes a stepwise cycloaddition. nih.gov

In some cases, transition metals can catalyze 1,3-dipolar cycloaddition reactions. For example, Rh(II) has been used to catalyze the reaction of a diazocarbonyl compound with a pyrrolidinone derivative to form an indolizinone core, a reaction that proceeds through a rhodium-carbenoid intermediate that acts as a 1,3-dipole. nih.gov

Table 1: Mechanistic Overview of Cycloaddition Reactions for Indolizine Synthesis

| Step | Description | Key Intermediates | Influencing Factors |

| Ylide Generation | Deprotonation of a pyridinium salt to form a pyridinium ylide. | Pyridinium ylide | Base strength, solvent, nature of substituents on the pyridine ring. |

| Cycloaddition | [3+2] reaction between the pyridinium ylide and a dipolarophile. | Dihydropyrrolo[1,2-a]pyridine | Electronic nature of the ylide and dipolarophile, temperature, catalyst (if any). |

| Aromatization | Oxidation of the initial cycloadduct to the aromatic indolizine. | Indolizine | Oxidizing agent (e.g., air), reaction conditions. |

C-H Functionalization Mechanisms

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for the late-stage modification of heterocyclic compounds, including indolizine derivatives. This approach avoids the need for pre-functionalized substrates and allows for the direct introduction of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed C-H arylation is a prominent example of direct carbon-carbon bond formation on the indolizine ring. Mechanistic studies have strongly supported an electrophilic substitution pathway for this transformation, particularly for arylation at the C-3 position. nih.gov The proposed catalytic cycle generally involves:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl halide to form a Pd(II)-aryl intermediate.

Electrophilic Palladation: The electron-rich indolizine ring attacks the electrophilic Pd(II)-aryl species, leading to a palladacyclic intermediate through C-H bond activation. This step is often the rate-determining step. beilstein-journals.org

Reductive Elimination: The palladacycle undergoes reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

The regioselectivity of this reaction is dictated by the electronic properties of the indolizine ring, with the electron-rich pyrrole-like five-membered ring being more susceptible to electrophilic attack. nih.gov

The formation of carbon-heteroatom bonds on the indolizine nucleus can also be achieved through C-H functionalization, often employing transition metal catalysis. For instance, palladium-catalyzed C-N bond formation can proceed through a mechanism involving a ligand-directed C-H activation to form a cyclopalladated intermediate. nih.gov This intermediate can then react with a nitrogen-containing nucleophile.

Alternatively, metal-free conditions have been developed for intramolecular C-N bond formation to construct polysubstituted indolizines. These methods can involve the cyclization of pyridyl chalcones, proceeding through a C-N bond formation and subsequent C-H bond cleavage. nih.gov Copper-catalyzed cross-coupling reactions are also well-established for the formation of C-N, C-O, and C-S bonds with aryl halides, and the underlying mechanisms often involve oxidative addition, ligand exchange, and reductive elimination steps. nih.gov While not specific to indolizine C-H functionalization, these mechanistic principles are relevant to the broader context of C-heteroatom bond formation on heterocyclic systems.

Table 2: Mechanistic Pathways in Palladium-Catalyzed C-H Functionalization of Indolizines

| Step | Description | Key Intermediates | Role of Palladium |

| Oxidative Addition | Pd(0) inserts into an Ar-X bond. | Ar-Pd(II)-X | Activation of the aryl halide. |

| Electrophilic Palladation / C-H Activation | The indolizine attacks the Pd(II) center, or a concerted metalation-deprotonation occurs. | Palladacycle | Facilitates C-H bond cleavage. |

| Reductive Elimination | Formation of the new C-C or C-Heteroatom bond. | C-functionalized indolizine | Regenerates the active Pd(0) catalyst. |

Radical-Mediated Reaction Pathways

Radical-mediated reactions offer unique pathways for the synthesis and functionalization of indolizines, often proceeding under mild conditions and with high efficiency. nih.gov These reactions involve the generation of radical intermediates that can participate in cyclization, cross-coupling, and other bond-forming processes. researchgate.net

A notable example is the pyridine-boryl radical-mediated cascade reaction for the synthesis of indolizines. Computational studies have shed light on the mechanism of this transformation, suggesting that a radical-radical cross-coupling pathway is energetically more favorable than a Minisci-type radical addition. rsc.org The key steps in this proposed mechanism include:

Radical Generation: A pyridine-boryl radical is formed in situ.

Radical Cascade: This radical triggers a cascade of reactions, including cyclization onto a suitable precursor.

Aromatization: The cyclized intermediate undergoes subsequent steps, potentially facilitated by hydrogen-shuttles, to yield the aromatic indolizine product. rsc.org

The generation of acyl radicals from carboxylic acids via visible-light photoredox catalysis provides another avenue for the functionalization of heterocycles. nih.gov While not specifically demonstrated on Methyl 2-methylindolizine-6-carboxylate, this methodology could potentially be applied. The mechanism involves the photoexcitation of a catalyst, which then reduces a mixed anhydride (B1165640) of the carboxylic acid to generate an acyl radical. This radical can then engage in various bond-forming reactions. nih.gov

Free radical reactions typically proceed through three main stages: initiation (generation of radicals), propagation (the radical reacts to form a new radical), and termination (two radicals combine). youtube.comencyclopedia.pub

Table 3: Key Features of Radical-Mediated Reactions in Indolizine Chemistry

| Feature | Description | Example |

| Initiation | Generation of the initial radical species. | Formation of a pyridine-boryl radical. rsc.org |

| Propagation | A series of reactions where one radical is consumed and another is generated. | Radical cyclization onto an enaminone. researchgate.net |

| Termination | Combination of two radical species to form a stable molecule. | Dimerization of radical intermediates. |

| Advantages | Mild reaction conditions, high atom economy, unique reactivity. | Construction of functionalized indolizines under metal-free conditions. researchgate.net |

Nucleophilic and Electrophilic Reactivity of Indolizine Carboxylates

The reactivity of the indolizine ring is characterized by a pronounced susceptibility to electrophilic attack and a general resistance to nucleophilic substitution. chim.it This behavior is a consequence of the electron distribution within the bicyclic system, where the five-membered ring is electron-rich and the six-membered ring is electron-deficient.

Electrophilic aromatic substitution (EAS) is a fundamental reaction of indolizines, and it exhibits a distinct regioselectivity. The reaction proceeds preferentially at the C-3 position of the indolizine nucleus. If the C-3 position is blocked, substitution typically occurs at the C-1 position. chim.it This preference is rationalized by the greater stability of the cationic intermediate (Wheland intermediate) formed upon attack at C-3 compared to the intermediate formed from attack at C-1 or other positions.

The general mechanism for electrophilic aromatic substitution involves two main steps:

Attack by the Electrophile: The π-system of the indolizine ring acts as a nucleophile and attacks an electrophile (E+), forming a resonance-stabilized carbocation intermediate. This is the rate-determining step. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

This reactivity pattern has been exploited in various synthetic transformations, such as Brønsted acid-catalyzed C-3 alkylation of indolizines with electrophiles like ortho-hydroxybenzyl alcohols. rsc.org Similarly, the palladium-catalyzed C-3 arylation discussed earlier is also mechanistically described as an electrophilic substitution. nih.gov The presence of an electron-withdrawing carboxylate group at the C-6 position, as in this compound, is expected to deactivate the ring towards electrophilic attack to some extent, but the inherent reactivity of the C-3 and C-1 positions is likely to be maintained.

Table 4: Regioselectivity in Electrophilic Substitution of Indolizines

| Position of Attack | Relative Reactivity | Stability of Intermediate |

| C-3 | Most reactive | Most stable carbocation |

| C-1 | Second most reactive | Less stable carbocation than C-3 attack |

| Other positions | Generally unreactive | Significantly less stable carbocation |

Acylation Reactions

The indolizine nucleus is a π-electron-rich system, making it susceptible to electrophilic substitution reactions. chim.it Acylation, a key class of such reactions, typically occurs at the five-membered pyrrole-like ring, which is more activated towards electrophiles than the six-membered pyridine-like ring. The presence of an electron-withdrawing methyl carboxylate group at the 6-position on the pyridine ring is expected to deactivate this ring towards electrophilic attack, further favoring substitution on the five-membered ring.

Friedel-Crafts acylation introduces an acyl group (R-C=O) onto an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov For the indolizine system, this reaction proceeds via the formation of a highly electrophilic acylium ion (R-C≡O⁺), which then attacks the electron-rich five-membered ring. chim.it

The mechanism involves the following steps:

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the halogen of the acyl chloride, facilitating its departure and generating a resonance-stabilized acylium ion.

Electrophilic Attack: The acylium ion is attacked by the π-electrons of the indolizine's five-membered ring. This attack preferentially occurs at the C1 or C3 positions due to the higher electron density at these sites. This step disrupts the aromaticity of the ring, forming a resonance-stabilized cationic intermediate known as a sigma complex.

Deprotonation: A base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the indolizine ring and yielding the acylated product.

The regioselectivity of Friedel-Crafts acylation on substituted indolizines is dependent on both electronic and steric factors. For 2-substituted indolizines, acylation generally occurs at the C3 position. However, acylation at C1 can also be observed. The presence of the methyl group at C2 and the ester group at C6 on the target molecule would influence this selectivity, though specific studies on this compound are not extensively documented.

| Reaction Type | Typical Reagents | Electrophile | General Position of Attack on Indolizine Ring |

|---|---|---|---|

| Friedel-Crafts Acylation | Acyl chloride (RCOCl), Lewis Acid (e.g., AlCl₃) | Acylium ion (RCO⁺) | C1 or C3 |

The Vilsmeier-Haack reaction is a specific method for formylation (introduction of a -CHO group) or, more generally, acylation of electron-rich aromatic and heteroaromatic compounds. chemistrysteps.comijpcbs.com The reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate the Vilsmeier reagent. chemistrysteps.comorganic-chemistry.org

The mechanism proceeds as follows:

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form an electrophilic chloroiminium ion, [CH₃)₂N=CHCl]⁺, also known as the Vilsmeier reagent. chemistrysteps.com

Electrophilic Substitution: The electron-rich indolizine ring attacks the electrophilic carbon of the Vilsmeier reagent. Similar to Friedel-Crafts acylation, this attack is favored at the C1 or C3 position. This results in the formation of an iminium ion intermediate attached to the indolizine core.

Hydrolysis: The intermediate iminium salt is subsequently hydrolyzed during aqueous workup to yield the corresponding aldehyde. chemistrysteps.com

The Vilsmeier-Haack reaction is generally a milder alternative to Friedel-Crafts acylation and is highly effective for many electron-rich heterocycles. Given the electron-rich nature of the indolizine's five-membered ring, it is expected to be a viable substrate for this transformation.

| Reaction Type | Typical Reagents | Active Electrophile (Vilsmeier Reagent) | Expected Product after Hydrolysis |

|---|---|---|---|

| Vilsmeier-Haack Reaction | DMF, POCl₃ | [(CH₃)₂N=CHCl]⁺ | Formyl-substituted indolizine |

Rearrangement and Ring Expansion Mechanisms

While electrophilic substitution is the characteristic reaction of indolizines, rearrangement and ring expansion reactions represent more complex transformations that could potentially alter the core heterocyclic structure. Specific research on these pathways for this compound is limited; however, general mechanisms known in heterocyclic chemistry can be considered.

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. nih.govwikipedia.orgorganic-chemistry.org This reaction provides a synthetic route to amines, carbamates, and ureas from carboxylic acids. nih.govnih.gov For this to be applicable to this compound, it would first need to be hydrolyzed to the corresponding 2-methylindolizine-6-carboxylic acid.

The proposed mechanistic pathway would be:

Formation of Acyl Azide: The 2-methylindolizine-6-carboxylic acid is converted into an acyl azide. This is typically achieved by treating the corresponding acyl chloride with sodium azide or by using reagents like diphenylphosphoryl azide (DPPA) directly on the carboxylic acid.

Rearrangement to Isocyanate: Upon heating, the acyl azide undergoes a concerted rearrangement. The bond between the carbonyl carbon and the migrating indolizine ring breaks, and a new bond is formed between the indolizine ring and the nitrogen atom, concurrent with the expulsion of dinitrogen (N₂). wikipedia.org This step proceeds with retention of the configuration of the migrating group.

Trapping of the Isocyanate: The resulting 6-isocyanato-2-methylindolizine is a reactive intermediate that can be trapped by various nucleophiles. For instance, reaction with water would lead to an unstable carbamic acid, which would then decarboxylate to yield 6-amino-2-methylindolizine. Reaction with an alcohol would produce a carbamate.

This rearrangement offers a potential pathway to introduce an amino group or related functionalities at the 6-position of the indolizine ring, starting from the carboxylate.

Ring expansion reactions of heterocyclic systems can occur through various mechanisms, often involving the formation of strained intermediates or the migration of atoms to form a larger, more stable ring. While no specific ring expansion mechanisms have been documented for this compound, theoretical pathways can be postulated based on known reactions of related heterocycles like indoles.

One potential, though speculative, pathway could involve a carbene or nitrene insertion into one of the bonds of the existing rings. For example, a reaction that generates a carbene adjacent to the indolizine core could theoretically lead to a ring-expanded product through a C-C or C-N bond insertion. Such reactions are known to convert indoles into quinolines. nih.gov However, applying this to the indolizine system would be a novel transformation and would require specific reagents and conditions to facilitate the generation of the reactive intermediate and direct the subsequent rearrangement. Skeletal rearrangements of fused heterocyclic systems are an active area of research but remain synthetically challenging. mdpi.com

Derivatization Strategies and Functional Group Transformations of Methyl 2 Methylindolizine 6 Carboxylate

Modification of the Ester Functionality

The ester group at the C-6 position of the indolizine (B1195054) ring is a versatile handle for a variety of chemical transformations. These modifications allow for the introduction of diverse functional groups, enabling the synthesis of amides, alcohols, and other derivatives.

Hydrolysis (Saponification): The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This reaction is typically carried out under basic conditions, for instance, by treating the ester with sodium hydroxide (B78521) in a mixture of methanol (B129727) and water at room temperature. semanticscholar.org Subsequent acidification of the reaction mixture yields the free indolizine-6-carboxylic acid, a crucial precursor for further derivatization, such as amidation. semanticscholar.org

Reduction to Alcohol: The ester functionality can be reduced to a primary alcohol, yielding (2-methylindolizin-6-yl)methanol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) are generally ineffective for reducing esters. libretexts.org Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, typically used in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF). libretexts.orgquimicaorganica.orgcommonorganicchemistry.com

Amidation: The synthesis of amides from Methyl 2-methylindolizine-6-carboxylate is most commonly achieved in a two-step process. First, the ester is hydrolyzed to the carboxylic acid as described above. semanticscholar.org The resulting carboxylic acid is then coupled with a primary or secondary amine in the presence of a peptide coupling agent. researchgate.net A wide array of coupling reagents can be employed, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), in combination with a non-nucleophilic base like Hünig's base (N,N-diisopropylethylamine). organic-chemistry.org This method provides a general and efficient route to a diverse library of indolizine-6-carboxamides. researchgate.net Direct conversion from the ester is also possible, though often requires more forcing conditions. mdpi.com

| Transformation | Product | Typical Reagents and Conditions | Reference |

|---|---|---|---|

| Hydrolysis | 2-methylindolizine-6-carboxylic acid | NaOH, MeOH/H₂O, then HCl (aq) | semanticscholar.org |

| Reduction | (2-methylindolizin-6-yl)methanol | LiAlH₄, THF | libretexts.orgquimicaorganica.org |

| Amidation (via acid) | N-substituted-2-methylindolizine-6-carboxamide | 1. NaOH, H₂O/MeOH 2. Amine (R-NH₂), HBTU, DIPEA | semanticscholar.orgorganic-chemistry.org |

Functionalization at Peripheral Positions of the Indolizine Core (e.g., C-1, C-3, C-5, C-7)

The indolizine nucleus is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The electron density is highest in the five-membered pyrrole-like ring, specifically at the C-3 and C-1 positions. jbclinpharm.org Consequently, these positions are the primary sites for electrophilic attack. Given that the target molecule is already substituted at C-2 with a methyl group, electrophilic functionalization is expected to occur preferentially at the C-1 or C-3 positions.

Friedel-Crafts type reactions are a common method for introducing alkyl and aryl substituents onto the indolizine core. These reactions involve the use of a Lewis acid catalyst to generate a potent electrophile that subsequently attacks the electron-rich ring. For this compound, alkylation or arylation would be directed towards the C-1 or C-3 positions. The regioselectivity can be influenced by the steric hindrance posed by the existing methyl group at C-2 and the specific reaction conditions. Such reactions provide access to a range of substituted indolizine derivatives that are valuable as synthetic building blocks. researchgate.net

Halogenation: The introduction of halogen atoms onto the indolizine ring can be achieved using various electrophilic halogenating agents. N-Bromosuccinimide (NBS) is a mild and effective reagent for the bromination of electron-rich heterocycles. organic-chemistry.orgmasterorganicchemistry.com In a typical reaction, treating this compound with NBS in a solvent like carbon tetrachloride would likely lead to regioselective bromination at the C-1 or C-3 position. youtube.com The resulting halo-indolizines are versatile intermediates for further functionalization through cross-coupling reactions.

Nitro-Substitution: Nitration of the indolizine core introduces a nitro (-NO₂) group, which is a powerful electron-withdrawing group and a useful synthetic handle for further transformations, such as reduction to an amino group. Nitration is typically performed using a mixture of concentrated nitric acid and sulfuric acid. jbclinpharm.org Studies on related 2-substituted indolizines have shown that nitration often occurs at the C-1 and C-3 positions. jbclinpharm.org For 2-phenylindolizine, nitration yields the 1-nitro derivative, indicating a preference for this position when the C-3 position is sterically hindered or electronically disfavored. jbclinpharm.org A similar outcome would be anticipated for this compound.

| Reaction | Typical Reagent | Expected Position of Substitution | Reference |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C-1 or C-3 | organic-chemistry.org |

| Nitration | HNO₃ / H₂SO₄ | C-1 or C-3 | jbclinpharm.org |

| Formylation (Vilsmeier-Haack) | POCl₃, DMF | C-1 or C-3 | nih.govorganic-chemistry.org |

Asymmetric Transformations and Chiral Derivatization

The development of asymmetric methods for the functionalization of indolizines is crucial for accessing enantioenriched compounds with potential applications in pharmacology. While specific examples involving this compound are not extensively documented, the general reactivity of the indolizine scaffold has been successfully exploited in a variety of catalytic asymmetric reactions. These established methodologies demonstrate the potential for chiral derivatization of the target molecule.

The electron-rich C-1 and C-3 positions of the indolizine ring can act as nucleophiles in catalytic asymmetric transformations. Key strategies include:

Asymmetric Conjugate Addition: Indolizines can undergo highly enantioselective conjugate addition to α,β-unsaturated ketones and 2-acyl imidazoles. rsc.org These reactions are often catalyzed by chiral metal complexes, such as those based on rhodium, which can effectively control the stereochemistry of the newly formed C-C bond at the C-3 position. rsc.org

Asymmetric Allylic Alkylation: The direct asymmetric allylic substitution of indolizine derivatives with allylic alcohols has been achieved using chiral iridium complex catalysts in combination with a Lewis acid. researchgate.net This reaction provides chiral allylated indolizines with high yields and enantioselectivity, typically functionalizing the C-3 position. researchgate.netrsc.org

Asymmetric Friedel-Crafts Reactions: Chiral Lewis acids or Brønsted acids can catalyze the enantioselective Friedel-Crafts alkylation of indolizines with various electrophiles, such as α-diaryl N-acyl imines, leading to products with a stereocenter at the point of attachment to the indolizine ring. researchgate.net

These methodologies highlight the capacity of the indolizine core within this compound to participate in sophisticated asymmetric transformations, paving the way for the synthesis of novel chiral derivatives. rsc.orgresearchgate.net

Annulation and Fused Ring System Formation involving Indolizine Carboxylates

The π-electron system of the indolizine core can participate in cycloaddition reactions, providing a powerful method for constructing complex, fused polycyclic aromatic systems. These reactions expand the heterocyclic framework, leading to novel structures with unique electronic and photophysical properties.

A characteristic reaction of the indolizine scaffold is the [8+2] cycloaddition, where the indolizine acts as an 8π-electron component and reacts with a 2π-electron component (a dienophile). This reaction is a powerful tool for the synthesis of cycl[3.2.2]azine derivatives.

In this reaction, this compound would react with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), upon heating. The indolizine system provides the eight-carbon, 8π-electron framework necessary for the cycloaddition. The reaction proceeds to form a new six-membered ring fused to the original indolizine structure, resulting in a stable, planar, polycyclic aromatic compound. This annulation strategy offers a direct route to elaborate fused systems that would be difficult to access through other synthetic methods.

| Indolizine Substrate | Dienophile (2π component) | Product Class | Reference |

|---|---|---|---|

| 2-Methylindolizine (analogue) | Dimethyl acetylenedicarboxylate (DMAD) | Cycl[3.2.2]azine | (General indolizine reactivity) |

Theoretical and Computational Chemistry Studies of Methyl 2 Methylindolizine 6 Carboxylate

Quantum Chemical Calculations: An Uncharted Territory

Quantum chemical calculations are a powerful tool for predicting the geometric and electronic structures of molecules. Methodologies such as Density Functional Theory (DFT), ab initio, and semi-empirical methods provide valuable information on molecular properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a standard method for the computational study of organic molecules due to its balance of accuracy and computational cost. For Methyl 2-methylindolizine-6-carboxylate, DFT calculations could provide optimized geometries, vibrational frequencies, and electronic properties. Different functionals and basis sets could be employed to accurately model the system. However, at present, there are no published studies that have applied DFT methods to this specific molecule.

Ab Initio and Semi-Empirical Methods

Ab initio methods, which are based on first principles without the use of empirical parameters, and semi-empirical methods, which incorporate some experimental data to simplify calculations, are also valuable computational tools. While these methods have been used to study various heterocyclic compounds, their specific application to this compound has not been documented in the available scientific literature.

Frontier Molecular Orbital (FMO) Analysis: Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is instrumental in understanding and predicting the reactivity of chemical species by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

HOMO-LUMO Energy Gaps and Molecular Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally suggests higher reactivity. A detailed analysis of the HOMO-LUMO gap for this compound would offer significant insights into its reactivity towards electrophiles and nucleophiles. Currently, no such data is available.

Spatial Distribution of Frontier Orbitals

The spatial distribution of the HOMO and LUMO provides a visual representation of the regions within a molecule that are most likely to be involved in chemical reactions. Understanding the localization of these orbitals on the indolizine (B1195054) core, the methyl group, and the carboxylate group of this compound would be crucial for predicting its regioselectivity in various reactions. This information is presently unavailable.

Electron Density and Electrostatic Potential Analysis: Mapping the Molecular Landscape

The analysis of electron density and the molecular electrostatic potential (MEP) provides a comprehensive picture of the charge distribution within a molecule and is essential for understanding intermolecular interactions. The MEP map, in particular, is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. For this compound, an MEP analysis would highlight the regions of positive and negative electrostatic potential, thereby predicting its interaction with other molecules. As with the other theoretical aspects, specific studies on the electron density and electrostatic potential of this compound have not been reported.

Mechanistic Insights from Computational Studies

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms that lead to the formation of the indolizine scaffold. The synthesis of indolizines often proceeds via reactions such as the Tschitschibabin reaction or, more commonly for substituted indolizines, through 1,3-dipolar cycloadditions. researchgate.netorganic-chemistry.org

Theoretical investigations into the 1,3-dipolar cycloaddition reaction between pyridinium (B92312) ylides and various dipolarophiles provide a foundational understanding of the formation of the indolizine core. rsc.orgnih.gov These studies map out the potential energy surface of the reaction, identifying the key transition states and intermediates. The calculations typically reveal a concerted, though often asynchronous, mechanism where the new carbon-carbon bonds are formed in a single step.

For the synthesis of a molecule like this compound, a plausible pathway involves the reaction of a suitably substituted pyridinium ylide with an appropriate alkyne. Computational models can predict the activation energies and reaction enthalpies, offering insights into the feasibility and kinetics of the reaction. The regioselectivity of the cycloaddition, which is crucial for determining the final substitution pattern, is also a key output of these computational models. Factors such as the electronic nature of the substituents on both the ylide and the dipolarophile are shown to govern the orientation of the addition. rsc.org

Table 1: Illustrative Calculated Energy Profile for a Generic Indolizine Synthesis via 1,3-Dipolar Cycloaddition This table presents representative data based on typical DFT calculations for the 1,3-dipolar cycloaddition mechanism, as specific data for the target compound is not available.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants (Ylide + Dipolarophile) | 0.0 | Baseline energy of separated reactants. |

| 2 | Transition State (TS1) | +15.5 | Energy barrier for the cycloaddition step. |

| 3 | Primary Cycloadduct | -25.0 | Initial, non-aromatic cycloadduct. |

| 4 | Transition State (TS2) | -10.0 | Energy barrier for the subsequent aromatization step. |

| 5 | Product (Indolizine) | -40.0 | Final, stable aromatic product. |

Conformational Analysis and Stability Studies

The biological activity and physical properties of a molecule are deeply connected to its three-dimensional shape and conformational flexibility. For this compound, conformational isomerism primarily arises from the rotation around the single bond connecting the C6-carboxylate group to the indolizine ring.

Computational studies on substituted indolizines have shown that the conformational preferences are dictated by a delicate balance of steric and electronic effects. rsc.org For instance, in 1-nitrosoindolizines, steric hindrance is the dominant factor in determining the conformational equilibrium, whereas electronic effects are more influential in 3-nitrosoindolizines. rsc.org By analogy, for this compound, the orientation of the methyl carboxylate group relative to the bicyclic ring system would be influenced by potential steric clashes with the hydrogen atom at the C5 or C7 position and by electronic interactions, such as conjugation between the carbonyl group and the π-system of the indolizine ring.

A potential energy surface (PES) scan, calculated by systematically rotating the dihedral angle of the C5-C6-C=O bond, can identify the most stable conformers. Such an analysis would likely reveal two main low-energy conformations: one where the carbonyl group is syn-planar to the C5 position and another where it is anti-planar. The energy barrier to rotation between these conformers can also be determined from the PES scan, providing information on the molecule's flexibility at different temperatures. Studies on similar aromatic esters have shown that the planar conformers are often favored due to extended conjugation, but non-planar, sterically-relieved conformers can also be populated. mdpi.com

Table 2: Hypothetical Conformational Analysis of the Carboxylate Group in an Indolizine-6-carboxylate Analogue This table presents a simplified, illustrative example of conformational analysis results. The values are representative and based on general principles of conformational studies in similar aromatic systems.

| Conformer | Dihedral Angle (C5-C6-C=O) | Relative Energy (kcal/mol) | Stability Notes |

|---|---|---|---|

| A (Syn-planar) | ~0° | 0.00 | Most stable conformer, stabilized by maximum π-conjugation. |

| Transition State 1 | ~90° | +5.5 | Highest energy point, loss of conjugation and some steric strain. |

| B (Anti-planar) | ~180° | +1.2 | A local energy minimum, slightly less stable due to minor steric interactions. |

| Transition State 2 | ~270° | +5.5 | Symmetrical to Transition State 1. |

These computational approaches provide crucial, atom-level insights that complement experimental findings and guide the rational design of new synthetic pathways and novel molecules with desired properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Specific ¹H NMR and ¹³C NMR data for Methyl 2-methylindolizine-6-carboxylate are not available in the searched literature. While general principles of NMR spectroscopy are well-established for structure elucidation of organic molecules, including other indolizine (B1195054) derivatives, the precise chemical shifts, coupling constants, and correlations for the title compound have not been reported.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Techniques

No specific data available.

Dynamic NMR for Conformational and Rotational Studies

Studies on the conformational and rotational dynamics using Dynamic NMR have been reported for related indolizine structures, such as indolizine-2-carboxamides, to explore N-CO rotational barriers. rsc.org However, no such studies have been published for this compound.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Experimental Infrared (IR) and Raman spectroscopic data, which would identify characteristic vibrational frequencies for the functional groups present in this compound (such as the ester carbonyl, C=C bonds of the aromatic system, and C-N bonds), could not be found.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Detailed mass spectrometry analysis, including molecular mass confirmation and fragmentation patterns for this compound, is not documented in the available literature.

High-Resolution Mass Spectrometry (HRMS)

No specific data available.

Electrospray Ionization Mass Spectrometry (ESI-MS)

No specific data available.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a fundamental technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light by the molecule promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs and the intensity of these absorptions are directly related to the molecule's electronic makeup, specifically the nature of its chromophores and the extent of conjugation.

The indolizine core of this compound is an aromatic heterocyclic system containing a conjugated π-electron system. This extended conjugation is the primary reason for its absorption in the UV-Vis region. The electronic transitions observed are typically π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

In substituted indoles, which are structurally related to the indolizine core, two low-lying excited singlet states, the ¹Lₐ and ¹Lₑ states, are significant. ru.nl The energetic ordering of these states is sensitive to the type and position of substituents on the ring system. ru.nl For 6-methylindole, a related chromophore, the lowest excited singlet state has been identified as having ¹Lₑ character. ru.nl This is determined by analyzing the orientation of the transition dipole moment (TDM), which can be experimentally measured. ru.nlresearchgate.net It is expected that the electronic spectrum of this compound would also be dominated by these π → π* transitions, with the precise absorption maxima (λₘₐₓ) and molar absorptivity values being influenced by the 2-methyl and 6-carboxylate substituents and the specific solvent used for analysis.

Table 1: Expected Electronic Transitions for Aromatic Heterocycles like Indolizine

| Transition Type | Involved Orbitals | Typical Wavelength Region | Characteristics |

|---|---|---|---|

| π → π* | π bonding to π* antibonding | 200-400 nm | High intensity, sensitive to conjugation and substitution. |

X-ray Crystallography for Solid-State Structural Determination

While specific crystallographic data for this compound is not publicly available, analysis of a closely related structure, Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate, offers significant insight into the expected structural features of the indolizine core. nih.gov Single-crystal X-ray diffraction analysis of this analog revealed a monoclinic crystal system. nih.gov

The data obtained from such an analysis allows for the unambiguous confirmation of the molecule's connectivity and stereochemistry. Key structural parameters, including the planarity of the indolizine ring system and the orientation of the substituent groups, can be precisely measured. For instance, in the related structure, the dihedral angle between the indolizine ring and a benzene (B151609) ring substituent was determined to be 41.73 (4)°. nih.gov Similar analysis for this compound would define the orientation of the methyl and carboxylate groups relative to the fused heterocyclic rings. The crystal structure is often stabilized by various intermolecular interactions, such as hydrogen bonds or C−H···π interactions, which dictate the packing arrangement. researchgate.net

Table 2: Representative Crystal Data Parameters from a Related Indolizine Structure

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₁₇NO₃ |

| Formula Weight | 307.34 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.177 (5) |

| b (Å) | 17.243 (5) |

| c (Å) | 11.191 (5) |

| β (°) | 102.070 (5) |

| Volume (ų) | 1543.0 (13) |

| Z | 4 |

Data for Ethyl 2-benzoyl-6-methylindolizine-7-carboxylate. nih.gov

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography - HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for separating, identifying, and quantifying components in a mixture. For a compound like this compound, HPLC is the standard method for determining its purity and for isolating it from reaction mixtures or impurities.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar organic compounds like indolizine derivatives. In this technique, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a more polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds interact more strongly with the C18 stationary phase and thus have longer retention times.

The purity of this compound would be assessed by injecting a solution of the compound into the HPLC system. A pure compound should ideally result in a single, sharp, symmetrical peak in the chromatogram. The presence of other peaks indicates impurities. The area of the main peak relative to the total area of all peaks is used to calculate the purity, often expressed as a percentage. Commercial suppliers of related compounds like (S)-(+)-Methyl indoline-2-carboxylate often specify purity as ≥97.0% (HPLC). The method is highly sensitive and can detect impurities at very low levels. researchgate.net

Table 3: Typical HPLC Parameters for Analysis of Indole (B1671886) Carboxylate Derivatives

| Parameter | Description |

|---|---|

| Column | C18 (Octadecylsilyl silica (B1680970) gel), typically 4.6 mm x 150 mm, 5 µm particle size. |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and Water (or buffer). researchgate.net |

| Flow Rate | 1.0 mL/min. researchgate.net |

| Detection | UV detector, wavelength set at one of the compound's λₘₐₓ (e.g., 230 nm). researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 30 °C). researchgate.net |

| Injection Volume | 5-20 µL. |

This robust analytical method is crucial for quality control in both research and manufacturing settings, ensuring the identity and purity of this compound.

Applications of Indolizine Carboxylates in Non Medicinal Advanced Materials and Chemical Sciences

Optoelectronic Materials and Fluorescent Probes

The delocalized 10π-electron system of the indolizine (B1195054) nucleus imparts it with strong aromaticity and unique photophysical properties, making it a valuable scaffold for the design of optoelectronic materials. bohrium.com These materials are crucial for the advancement of various technologies, including displays, lighting, and sensors.

Indolizine-based organic molecules have been successfully utilized in the creation of novel fluorophores and fluorescent probes. mdpi.com The inherent fluorescence of the indolizine core can be tuned by introducing various substituents, allowing for the development of dyes with a wide range of emission colors. mdpi.comresearchgate.net For instance, the introduction of a carboxylic acid group at different positions on the indolizine ring can alter the electron-withdrawing strength, thereby influencing the fluorescence properties. mdpi.com

Research has demonstrated the synthesis of color-tunable indolizine-based fluorophores, where the emission wavelength can be systematically adjusted. mdpi.com Some indolizine derivatives exhibit strong emission across the solvent polarity scale, with high fluorescence quantum yields. researchgate.net For example, certain 2-oxo-pyrano[2,3-b]indolizines have shown quantum yields as high as 0.92. researchgate.net This tunability and high quantum efficiency make indolizine carboxylates promising candidates for fluorescent dyes in various applications, including biological imaging and sensing. nih.govresearchgate.net Furthermore, some indolizine-based fluorescent probes have been developed for the detection of specific analytes, such as sulfite, showcasing their potential in chemical sensing. rsc.org

Table 1: Photophysical Properties of Selected Indolizine-Based Fluorescent Dyes

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Solvent |

|---|---|---|---|---|

| 2-oxo-pyrano[2,3-b]indolizine derivative 2g | Not Specified | Not Specified | 0.92 | Dichloromethane |

| Indolizine-based pH sensor | Not Specified | 499-574 | Not Specified | Various |

Indolizine derivatives have emerged as promising materials for use in organic light-emitting diodes (OLEDs). bohrium.com Their electron-transporting properties, combined with good thermal and morphological stability, make them suitable for various roles within OLED device architecture. bohrium.comresearchgate.net Specifically, certain indolizine derivatives have been investigated as electron-transporting host materials for both fluorescent and phosphorescent emitters. bohrium.com

One notable example is the use of indolizine derivatives in fabricating highly efficient blue fluorescent OLEDs. bohrium.com A non-doped blue fluorescent device utilizing an indolizine derivative exhibited an external quantum efficiency of 3.16%. researchgate.net Furthermore, these materials have been employed as hosts for orange phosphorescent dopants, leading to high-performance orange OLEDs with a current efficiency of 23.9 cd/A. researchgate.net The versatility of indolizine derivatives also extends to the development of white OLEDs (WOLEDs) with simplified structures. bohrium.comresearchgate.net

The development of π-expanded indoloindolizines, which merge indole (B1671886) and indolizine moieties, has further broadened the scope of these materials in optoelectronics. chemrxiv.orgchemrxiv.org These compounds exhibit vivid colors and fluorescence across the visible spectrum and possess enhanced stability compared to traditional polycyclic aromatic hydrocarbons, making them promising for practical applications in optoelectronic devices. chemrxiv.org

Table 2: Performance of OLEDs Incorporating Indolizine Derivatives

| Device Type | Role of Indolizine Derivative | External Quantum Efficiency (%) | Current Efficiency (cd/A) |

|---|---|---|---|

| Blue Fluorescent OLED | Emitter | 3.16 | Not Specified |

| Orange Phosphorescent OLED | Host | Not Specified | 23.9 |

Ligands in Coordination Chemistry

While the primary focus of indolizine research has been on their optical and biological properties, their structure also lends itself to applications in coordination chemistry. The nitrogen atom in the indolizine ring and the oxygen atoms of the carboxylate group in indolizine carboxylates can act as potential coordination sites for metal ions.

Transition metal carboxylate complexes are a well-established class of coordination compounds with diverse structures and applications. wikipedia.org Carboxylate ligands can coordinate to metal ions in various modes, including monodentate, bidentate, and bridging fashions. wikipedia.org In the context of indolizine carboxylates, the carboxylate group can chelate to a metal center, potentially in conjunction with the nitrogen atom of the indolizine ring, to form stable metal complexes. While specific studies on "Methyl 2-methylindolizine-6-carboxylate" as a ligand are not extensively documented, the broader class of indole-2-carboxylates has been explored as ligands for various receptors, indicating the potential for indolizine carboxylates to act as ligands for metal ions. nih.gov The formation of such coordination complexes could lead to novel materials with interesting magnetic, catalytic, or optical properties.

Catalysis and Reaction Medium Development

The unique electronic properties of the indolizine scaffold suggest its potential utility in the field of catalysis. While direct applications of "this compound" in catalysis are not widely reported, the broader family of indolizine derivatives has been synthesized using various catalytic methods, including copper-catalyzed and palladium-catalyzed reactions. organic-chemistry.orgthieme-connect.comnih.gov These synthetic methodologies highlight the compatibility of the indolizine ring system with transition metal catalysts.

Furthermore, the development of functionalized indolizines through C-H functionalization has emerged as a sustainable approach in organic synthesis. researchgate.net This suggests that indolizine derivatives could potentially serve as scaffolds for the development of novel organocatalysts or as ligands to modify the activity and selectivity of metal-based catalysts. The stability and tunable electronic nature of the indolizine core make it an attractive platform for designing new catalytic systems.

Agricultural Chemical Research

The structural diversity and biological activity of indolizine derivatives have prompted their investigation in the field of agricultural chemistry. nih.gov While many studies have focused on their potential as pharmaceuticals, the underlying biological activities could also be harnessed for agricultural applications, such as in the development of novel pesticides or plant growth regulators.

Recent research has explored the antioxidant potential of certain indolizine derivatives. nih.gov For instance, novel sulfur- and selenium-containing indolizine hybrid compounds have been synthesized and evaluated for their antioxidant properties. nih.gov Although some derivatives showed lower activity against DPPH radicals, they exhibited significant ferric reducing antioxidant power (FRAP) activity and were effective in reducing protein carbonylation and lipid peroxidation. nih.gov These antioxidant properties could be beneficial in protecting crops from oxidative stress induced by various environmental factors. The functionalization of the indolizine scaffold allows for the tuning of these properties, opening avenues for the design of new agrochemicals. researchgate.netnih.gov

Future Directions and Emerging Research Avenues in Methyl 2 Methylindolizine 6 Carboxylate Chemistry

Development of Novel and Atom-Economical Synthetic Routes

Future synthetic research concerning Methyl 2-methylindolizine-6-carboxylate is expected to pivot towards methodologies that are not only novel but also adhere to the principles of green and atom-economical chemistry. bohrium.comresearchgate.net Traditional methods like the Scholtz and Chichibabin reactions, while foundational, often face limitations. rsc.orgrsc.org Contemporary strategies are moving beyond these classical routes to embrace more efficient and versatile approaches.

A significant area of development will likely involve transition-metal-free cascade reactions. For instance, a metal-free approach for synthesizing polysubstituted indolizines has been demonstrated through a cascade Michael/SN2/aromatization reaction of 2-alkylpyridines with bromonitroolefins. nih.gov Adapting such a strategy could provide a direct and environmentally benign route to this compound and its analogues. Another promising avenue is the use of copper-catalyzed oxidative coupling-annulation of 2-alkylazaarenes with terminal alkenes, which offers a simple and atom-economic synthesis of indolizines. organic-chemistry.org Further exploration of iodine-mediated oxidative cyclization reactions between 2-(pyridin-2-yl)acetate derivatives and various alkynes could also yield regio- and chemoselective pathways to functionalized indolizines. organic-chemistry.org

Moreover, building the indolizine (B1195054) core from pyrrole-based starting materials is an increasingly popular strategy. rsc.org Methodologies involving the annulation of 2-formylpyrroles or 2-acetylpyrroles with suitable reaction partners could be refined to improve yields and substrate scope, allowing for diverse substituents on the pyridine (B92270) moiety of the indolizine core. rsc.orgorganic-chemistry.org These advanced synthetic methods promise not only to make this compound more accessible but also to facilitate the creation of a library of derivatives for further study.

Exploration of Unconventional Reactivity Patterns

The unique electronic nature of the indolizine ring, which features a π-excessive five-membered ring fused to a π-deficient six-membered ring, gives rise to a rich and sometimes unconventional reactivity. researchgate.netjbclinpharm.org While electrophilic substitution at the C3 and C1 positions is a well-known characteristic, future research should delve into less conventional reaction pathways to broaden the synthetic utility of this compound.

One of the most fascinating areas for exploration is the [8π+2π] cycloaddition reaction, where the indolizine system acts as an 8π component. mdpi.comresearchgate.net Investigating the reactivity of this compound with various dienophiles (both alkenes and alkynes) could lead to the synthesis of complex, polycyclic nitrogen-containing frameworks, such as cycl[3.2.2]azines. mdpi.com The mechanism of these cycloadditions, whether concerted or stepwise, remains a subject of theoretical and experimental interest. msu.ru Quantum chemical calculations have suggested that the reaction mechanism can vary from a dipolar cycloaddition to an "inverse" dipolar cycloaddition depending on the electronic nature of the reactants. msu.ru

Another critical area for future investigation is the direct C-H functionalization of the indolizine core. researchgate.net While the C3 position is most susceptible to electrophilic attack, developing catalytic systems for regioselective C-H activation at other positions of the this compound backbone would be a significant breakthrough. This could involve palladium-catalyzed oxidative coupling or organocatalytic approaches, which have been shown to be effective for the C3-functionalization of indolizines. nih.govrsc.org Such methods would provide powerful tools for late-stage modification of the molecule, enabling the synthesis of derivatives with tailored properties.

Advanced Computational Modeling for Predictive Chemistry

As the complexity of synthetic targets and the demand for functional molecules with specific properties increase, advanced computational modeling is set to become an indispensable tool in the study of this compound. In silico approaches can provide deep insights into the structural, electronic, and reactive properties of this compound, thereby guiding experimental efforts. mdpi.com

Future computational work should focus on several key areas. Firstly, density functional theory (DFT) and other quantum chemical methods can be employed to predict the mechanism of reactions, such as the aforementioned [8+2] cycloadditions. msu.ru By calculating transition state energies and characterizing intermediates, researchers can understand and predict the regioselectivity and stereoselectivity of various transformations. nih.gov This predictive power can help in the rational design of experiments, saving time and resources.

Secondly, molecular modeling can be used to understand and predict the photophysical properties of this compound and its derivatives. mdpi.com By calculating HOMO-LUMO energy gaps and simulating electronic transitions, it is possible to forecast absorption and emission wavelengths. nih.gov This is particularly relevant for the design of new fluorescent materials, as discussed in a later section. Computational studies can elucidate how different substituents on the indolizine core influence the electronic structure and, consequently, the color and efficiency of fluorescence. mdpi.comnih.gov

Finally, molecular docking studies can be utilized to predict the biological activity of molecules derived from the this compound scaffold. By simulating the interaction of these compounds with biological targets, such as enzymes or receptors, it is possible to identify promising candidates for drug discovery programs. mdpi.comresearchgate.net This computational screening can prioritize which derivatives to synthesize and test, accelerating the discovery of new therapeutic agents.

Integration with Flow Chemistry and Automated Synthesis

The synthesis of compound libraries for screening purposes and the optimization of reaction conditions are often labor-intensive and time-consuming processes. The integration of flow chemistry and automated synthesis platforms offers a transformative approach to accelerate research in the field of this compound chemistry. syrris.comresearchgate.net

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, provides numerous advantages, including enhanced reaction control, improved safety, and ease of scalability. researchgate.net A fully automated, multistep flow synthesis of a 3-aminoindolizine library has already been successfully demonstrated, showcasing the power of this technology. acs.org This approach involved a tandem Sonogashira coupling/cycloisomerization sequence, followed by orthogonal diversification through acylation, alkylation, and sulfonamidation reactions, all without the isolation of intermediates. acs.org

Applying a similar automated flow synthesis strategy to this compound would enable the rapid generation of a diverse library of analogues. By systematically varying the substituents on the indolizine core, researchers could efficiently explore the structure-activity and structure-property relationships. Furthermore, the precise control over reaction parameters in a flow reactor allows for rapid optimization of reaction conditions, leading to higher yields and purities. researchgate.net The combination of automated flow synthesis with machine learning algorithms for reaction optimization represents a particularly exciting frontier, promising to further accelerate the discovery of new functional molecules based on the this compound scaffold. syrris.com

Design of Indolizine-Based Scaffolds for Specialized Material Applications

The inherent photophysical properties and electronic characteristics of the indolizine core make it an attractive scaffold for the development of advanced organic materials. chim.itrsc.org Future research should focus on the rational design of specialized materials derived from this compound for applications in organic electronics and photonics.

A particularly promising area is the development of novel fluorophores and fluorescent probes. mdpi.com The emission wavelength of indolizine-based fluorophores can be systematically tuned by modifying the electronic nature of substituents on the core structure. mdpi.comnih.gov For example, introducing electron-donating and electron-withdrawing groups can induce intramolecular charge transfer (ICT), leading to red-shifted emissions. mdpi.com The ester and methyl groups already present in this compound provide a starting point for further functionalization to create a range of color-tunable fluorophores.

Furthermore, the design of π-expanded indolizine derivatives is a burgeoning field with significant potential. chemrxiv.orgchemrxiv.org By fusing additional aromatic rings to the indolizine framework, it is possible to create novel polycyclic aromatic compounds with tailored HOMO-LUMO gaps and enhanced stability. chemrxiv.orgacs.org These "indoloindolizines" have been shown to be promising materials for organic field-effect transistors (OFETs), exhibiting competitive ambipolar charge transport properties. chemrxiv.orgchemrxiv.org Using this compound as a building block for such π-extended systems could lead to new organic semiconductors with improved performance and stability for next-generation electronic devices. The exploration of these materials could also extend to applications in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs), where functional dyes with specific photophysical properties are required. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.